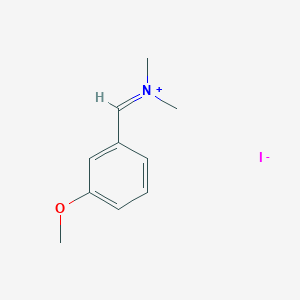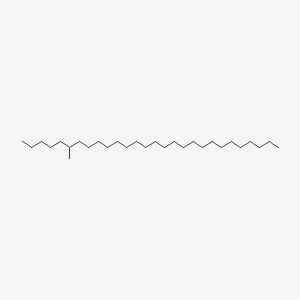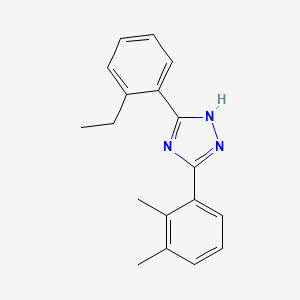
(3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is a quaternary ammonium compound with the molecular formula C10H14INO It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a dimethylmethaniminium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide typically involves the quaternization of (3-methoxyphenyl)-N,N-dimethylmethanamine with methyl iodide. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows: [ \text{(3-Methoxyphenyl)-N,N-dimethylmethanamine} + \text{Methyl iodide} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quaternary ammonium group can be reduced under specific conditions.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Silver nitrate (AgNO3) or sodium chloride (NaCl) in aqueous medium.
Major Products Formed:
Oxidation: Formation of (3-hydroxyphenyl)-N,N-dimethylmethaniminium iodide.
Reduction: Formation of (3-methoxyphenyl)-N,N-dimethylmethanamine.
Substitution: Formation of (3-methoxyphenyl)-N,N-dimethylmethaniminium chloride or bromide.
Wissenschaftliche Forschungsanwendungen
(3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of (3-Methoxyphenyl)-N,N-dimethylmethaniminium iodide involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as an antimicrobial agent. Additionally, its ability to form stable complexes with drugs enhances their solubility and bioavailability.
Similar Compounds:
(3-Iodoanisole): Similar in structure but lacks the quaternary ammonium group.
(4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide: Similar structure with the methoxy group at the para position.
Uniqueness: this compound is unique due to the presence of both the methoxy group and the quaternary ammonium group, which confer distinct chemical reactivity and biological activity. Its ability to disrupt cellular membranes and form stable drug complexes sets it apart from other similar compounds.
Eigenschaften
| 79865-90-0 | |
Molekularformel |
C10H14INO |
Molekulargewicht |
291.13 g/mol |
IUPAC-Name |
(3-methoxyphenyl)methylidene-dimethylazanium;iodide |
InChI |
InChI=1S/C10H14NO.HI/c1-11(2)8-9-5-4-6-10(7-9)12-3;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QCXRMSSFQJRNST-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](=CC1=CC(=CC=C1)OC)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(But-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/no-structure.png)

![4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14423040.png)


![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)
![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)
